4-Bromo-2-(bromomethyl)benzo[b]thiophene
Description
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Properties
IUPAC Name |
4-bromo-2-(bromomethyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2S/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRWFPLYWOOCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CBr)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501264410 | |
| Record name | Benzo[b]thiophene, 4-bromo-2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312118-04-9 | |
| Record name | Benzo[b]thiophene, 4-bromo-2-(bromomethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312118-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophene, 4-bromo-2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry.
Mode of Action
It’s known that it can undergo suzuki-miyaura reactions, a type of cross-coupling reaction, which is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an organoboron compound and a halide under the influence of a palladium catalyst.
Biochemical Pathways
The suzuki-miyaura reaction it undergoes is a key process in organic chemistry, contributing to the formation of complex organic compounds.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-(bromomethyl)benzo[b]thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the compound may inhibit the activity of certain kinases, thereby affecting signal transduction pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen only within a specific dosage range.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the mitochondria, where it can exert its effects on mitochondrial function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein folding and secretion.
Biological Activity
4-Bromo-2-(bromomethyl)benzo[b]thiophene is a synthetic compound that belongs to the class of brominated benzo[b]thiophenes. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H7Br2S. Its structure features a thiophene ring fused to a benzene ring, with bromine substituents that enhance its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 293.03 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP (octanol-water partition coefficient) | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Cell Signaling Modulation : It can modulate signaling pathways that regulate cell growth and apoptosis, leading to potential anticancer effects.
- Antimicrobial Activity : The presence of bromine atoms enhances its interaction with microbial cell membranes, potentially leading to increased antimicrobial efficacy.
Anticancer Activity
Several studies have highlighted the anticancer potential of brominated compounds, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study evaluating the cytotoxicity of brominated benzo[b]thiophenes, this compound demonstrated an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), indicating significant antiproliferative activity .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structure allows it to disrupt bacterial cell membranes, leading to cell death.
Research Findings:
In vitro assays revealed that this compound exhibited antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in animal models. It appears to reduce inflammation markers by inhibiting pro-inflammatory cytokines.
Study Results:
A recent study demonstrated that administration of this compound in a rat model of induced inflammation resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | IC50 (µM) against MCF-7 | MIC (µg/mL) against S. aureus |
|---|---|---|
| This compound | 15 | 32 |
| 4-Bromobenzo[b]thiophene | 25 | 64 |
| 5-Bromo-2-(bromomethyl)benzo[b]thiophene | 20 | 40 |
This table illustrates that while all compounds exhibit biological activity, this compound shows superior potency in both anticancer and antimicrobial activities compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
